molecular formula C12H13NO3 B1434143 N-[3-(3-oxobutanoyl)phenyl]acetamide CAS No. 88636-74-2

N-[3-(3-oxobutanoyl)phenyl]acetamide

Cat. No. B1434143
CAS RN: 88636-74-2
M. Wt: 219.24 g/mol
InChI Key: KBUKILBRTBBFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(3-oxobutanoyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol1. It is available for purchase from various chemical suppliers for use in pharmaceutical testing21.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “N-[3-(3-oxobutanoyl)phenyl]acetamide”.



Molecular Structure Analysis

The molecular structure of “N-[3-(3-oxobutanoyl)phenyl]acetamide” is defined by its molecular formula, C12H13NO31. However, I couldn’t find any detailed analysis of its molecular structure.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving “N-[3-(3-oxobutanoyl)phenyl]acetamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(3-oxobutanoyl)phenyl]acetamide” are not readily available. The only known property is its molecular weight, which is 219.24 g/mol1.


Scientific Research Applications

  • Medicinal Chemistry

    • This compound is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
    • The methods of application involve many chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects .
    • The results of these studies contribute to the design and development of new pharmaceutical compounds .
  • Organic Solar Cells

    • A self-assembly metal chelate based on hafnium and N-[3-(3-oxobutanoyl)phenyl]acetamide is applied as both an interfacial modification layer and UV-light filter in organic solar cells (OSCs) .
    • The strong hydrogen-bond induced intermolecular interaction enables this compound to work as an electron transport layer (ETL) in the inverted OSCs .
    • The OSCs with this layer yield a maximum PCE of 18.1%, better than that based on the bare SnO2 layer .
  • Inhibitor of Hydrogen Peroxide Decomposition

    • “N-[3-(3-oxobutanoyl)phenyl]acetamide” is used as an inhibitor of hydrogen peroxide decomposition .
    • This application is important in various chemical reactions where hydrogen peroxide is used, and its decomposition needs to be controlled .
    • The compound is added to the reaction mixture, where it inhibits the decomposition of hydrogen peroxide, thus stabilizing the reaction .
  • Stabilizer for Cellulose Ester Varnishes

    • It is used to stabilize cellulose ester varnishes .
    • In this application, the compound is mixed with the varnish to improve its stability and durability .
    • The results show that varnishes stabilized with this compound have improved resistance to environmental factors .
  • Intermediate in Rubber Accelerator Synthesis

    • This compound has found uses in the intermediation in rubber accelerator synthesis .
    • It is used in the production of rubber accelerators, which are chemicals used to speed up the process of vulcanization of rubber .
    • The results show that rubber accelerators produced using this compound have improved performance .
  • Dyes and Dye Intermediate Synthesis

    • It is also used in dyes and dye intermediate synthesis .
    • In this application, the compound is used in the production of various dyes and their intermediates .
    • The results show that dyes produced using this compound have improved colorfastness and brightness .
  • Production of 4-Acetamidobenzenesulfonyl Chloride

    • Acetanilide is used for the production of 4-acetamidobenzenesulfonyl chloride, a key intermediate for the manufacture of the sulfa drugs .
    • This compound is used in the synthesis of sulfa drugs, which are a group of synthetic antimicrobial agents that contain the sulfonamide group .
    • The results show that sulfa drugs produced using this compound have improved antimicrobial activity .
  • Experimental Photographic Developers

    • In the 19th century, acetanilide was one of a large number of compounds used as experimental photographic developers .
    • In this application, the compound is used in the development process of photographic film .
    • The results show that photographic film developed using this compound have improved image quality .
  • Synthesis of Phenoxy Acetamide Derivatives

    • Recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates have been reported .
    • In this application, the compound is used in the synthesis of various phenoxy acetamide derivatives .
    • The results show that these derivatives have potential therapeutic applications .
  • Substituent on the Benzene Ring

    • The presence of a substituent on the benzene ring will lead to the production of the isomeric amide .
    • In this application, the compound is used in the production of isomeric amides .
    • The results show that isomeric amides produced using this compound have improved chemical properties .

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with “N-[3-(3-oxobutanoyl)phenyl]acetamide”.


Future Directions

As of now, there is no specific information available on the future directions of “N-[3-(3-oxobutanoyl)phenyl]acetamide”.


properties

IUPAC Name

N-[3-(3-oxobutanoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)6-12(16)10-4-3-5-11(7-10)13-9(2)15/h3-5,7H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUKILBRTBBFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-oxobutanoyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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